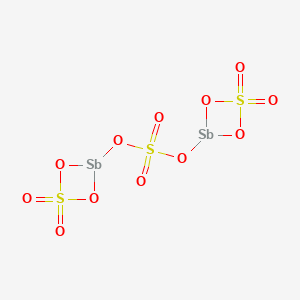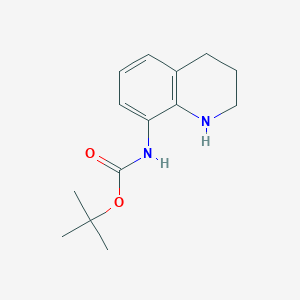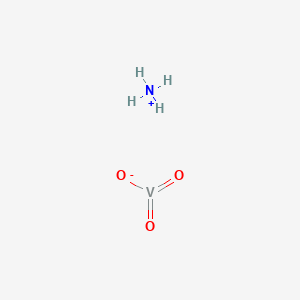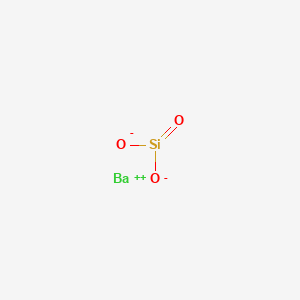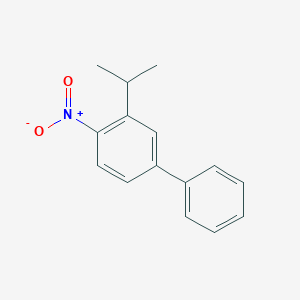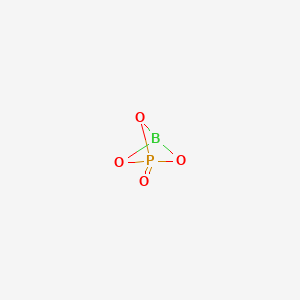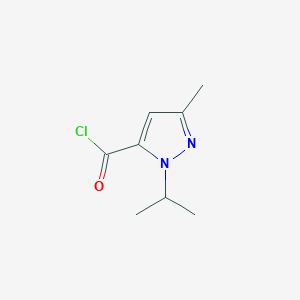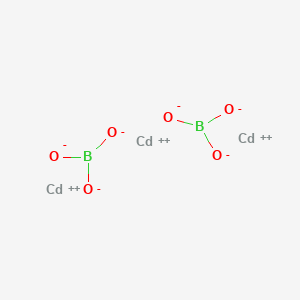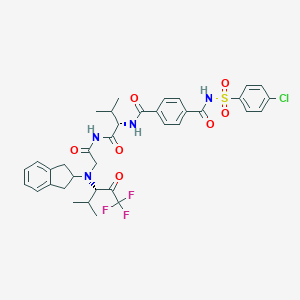![molecular formula C15H13BrO2 B147952 2-[4-(溴甲基)苯基]苯甲酸甲酯 CAS No. 133240-26-3](/img/structure/B147952.png)
2-[4-(溴甲基)苯基]苯甲酸甲酯
概述
描述
Methyl 2-[4-(bromomethyl)phenyl]benzoate is a chemical compound that is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. While the specific compound is not directly discussed in the provided papers, related compounds and their synthesis, structural analysis, and properties are explored, which can provide insights into the behavior and characteristics of Methyl 2-[4-(bromomethyl)phenyl]benzoate.
Synthesis Analysis
The synthesis of related compounds often involves the reaction of substituted benzoates with various reagents. For instance, Methyl 4-(bromomethyl)benzoate was synthesized using N-bromosuccinimide (NBS) and methyl 4-methylbenzoate under optimized conditions, achieving a high yield of 90.5% . This method could potentially be adapted for the synthesis of Methyl 2-[4-(bromomethyl)phenyl]benzoate by altering the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of compounds similar to Methyl 2-[4-(bromomethyl)phenyl]benzoate has been elucidated using techniques such as single-crystal X-ray diffraction . These studies reveal the importance of noncovalent interactions, such as hydrogen bonding and π-π interactions, in stabilizing the crystal structure. For example, the crystal packing of a novel Schiff base compound was found to be stabilized by N–H···O and C–H···O bonding . Such analyses are crucial for understanding the molecular geometry and intermolecular forces that could also be present in Methyl 2-[4-(bromomethyl)phenyl]benzoate.
Chemical Reactions Analysis
The reactivity of bromomethyl benzoates with other chemicals can lead to the formation of various products. For instance, Methyl 2-bromomethylprop-2-enoate was shown to react with benzaldehyde to form α-methylene-γ-lactones . These types of reactions are indicative of the potential chemical behavior of Methyl 2-[4-(bromomethyl)phenyl]benzoate when subjected to different reaction conditions and reagents.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds are often determined by their molecular structure. For example, the compound (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate was studied for its non-linear optical (NLO) properties, which are significant for applications in optoelectronics . Similarly, the optical and NLO properties of a Schiff base compound were investigated, suggesting potential use in lasers and frequency-converting applications . These studies provide a foundation for predicting the properties of Methyl 2-[4-(bromomethyl)phenyl]benzoate, which may also exhibit interesting optical characteristics.
科学研究应用
1. 液晶研究
2-[4-(溴甲基)苯基]苯甲酸甲酯已用于专注于液晶的研究中。Ahmed 等人(2019 年)对席夫碱/酯液晶的研究表明,此类化合物在研究液晶中的中间相行为和稳定性方面的作用。这些研究有助于理解液晶的分子结构和性质,这对于各种技术应用至关重要 (艾哈迈德、哈加尔、埃尔-赛义德和阿尔诺曼,2019).
2. 复杂分子的合成
该化合物还参与复杂分子的合成。例如,毕云梅(2012 年)探索了合成 4-(溴甲基)苯甲酸甲酯的最佳条件,展示了其在化学合成过程中的重要性。此类研究支持了新化学实体和材料的开发 (毕云梅,2012).
3. 制药研究
此外,合成了 2-[4-(溴甲基)苯基]苯甲酸甲酯衍生物并评估了其抗菌活性,如 Murthy 等人(2011 年)所研究的那样。这些研究突出了衍生自 2-[4-(溴甲基)苯基]苯甲酸甲酯的化合物在对抗细菌感染方面的潜在药用应用 (默西、卡西基安、博代蒂、迪瓦卡和辛格,2011).
4. 催化和反应研究
Ocansey 等人(2018 年)的研究证明了 4-(溴甲基)苯甲酸甲酯在合成大体积吡唑基配体中的用途,然后将这些配体用于双(吡唑基)钯配合物中。评价了这些配合物在铃木-宫浦交叉偶联反应中的催化活性,表明该化合物与催化研究相关 (奥坎西、达夸和马库贝拉,2018).
安全和危害
Methyl 2-[4-(bromomethyl)phenyl]benzoate is associated with several hazard statements including H315, which indicates that it causes skin irritation, H319, which indicates that it causes serious eye irritation, and H341, which indicates that it is suspected of causing genetic defects . Precautionary measures include avoiding contact with skin, eyes, or clothing, and ensuring adequate ventilation .
属性
IUPAC Name |
methyl 2-[4-(bromomethyl)phenyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrO2/c1-18-15(17)14-5-3-2-4-13(14)12-8-6-11(10-16)7-9-12/h2-9H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMXGTMRDXKUUDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C2=CC=C(C=C2)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70921490 | |
| Record name | Methyl 4'-(bromomethyl)[1,1'-biphenyl]-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70921490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[4-(bromomethyl)phenyl]benzoate | |
CAS RN |
114772-38-2 | |
| Record name | Methyl 4′-(bromomethyl)biphenyl-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=114772-38-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-(4-(bromomethyl)phenyl)benzoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114772382 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 4'-(bromomethyl)[1,1'-biphenyl]-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70921490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 4'-(bromomethyl)biphenyl-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.216 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

